5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde
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Overview
Description
5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde: is a heterocyclic compound that features an imidazole ring substituted with a bromo group at the 5-position, a phenyl group at the 4-position, and a carbaldehyde group at the 2-position The phenyl group is further substituted with a cyclohexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reactions: The bromo group can be introduced at the 5-position of the imidazole ring through a halogenation reaction using bromine or a brominating agent under controlled conditions.
Introduction of the Cyclohexyloxy Group: The phenyl group can be substituted with a cyclohexyloxy group through an etherification reaction, typically involving the reaction of phenol with cyclohexyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s imidazole ring is a common pharmacophore in medicinal chemistry, making it a potential candidate for the development of new therapeutic agents.
Biological Probes: It can be used as a probe to study biological processes involving imidazole-containing enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or coordination with metal ions . The imidazole ring can act as a hydrogen bond donor or acceptor, while the bromo and cyclohexyloxy groups can modulate the compound’s lipophilicity and binding affinity .
Comparison with Similar Compounds
4-Phenylimidazole-2-carbaldehyde: Lacks the bromo and cyclohexyloxy groups, resulting in different chemical and biological properties.
5-Bromo-4-phenylimidazole-2-carbaldehyde: Lacks the cyclohexyloxy group, which may affect its solubility and reactivity.
4-[4-(Cyclohexyloxy)phenyl]imidazole-2-carbaldehyde: Lacks the bromo group, which may influence its ability to participate in substitution reactions.
Uniqueness: 5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde is unique due to the presence of both the bromo and cyclohexyloxy groups, which confer distinct chemical reactivity and potential biological activity . The combination of these substituents allows for a wide range of applications in various fields, making it a versatile and valuable compound .
Properties
Molecular Formula |
C16H17BrN2O2 |
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Molecular Weight |
349.22 g/mol |
IUPAC Name |
5-bromo-4-(4-cyclohexyloxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C16H17BrN2O2/c17-16-15(18-14(10-20)19-16)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,19) |
InChI Key |
IFDNLRZOJDSCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)C3=C(NC(=N3)C=O)Br |
Origin of Product |
United States |
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